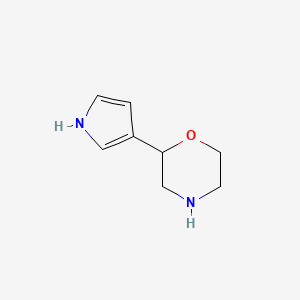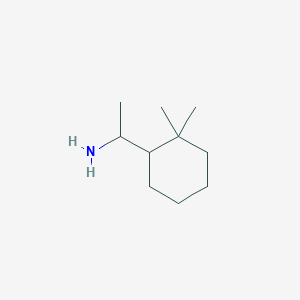
1-(2,2-Dimethylcyclohexyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a dimethyl substitution at the 2-position and an ethanamine group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-(2,2-dimethylcyclohexyl)ethanone. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives when reacted with acyl chlorides, sulfonyl chlorides, or alkyl halides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides, often in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, alkylated amines.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclohexyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,2-Dimethylcyclohexyl)ethanone: The ketone precursor used in the synthesis of the amine, with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
BJVCXPSHTNJMHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



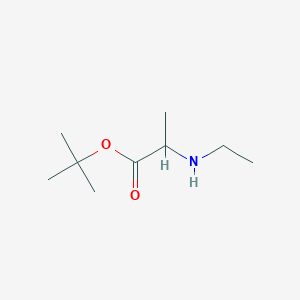
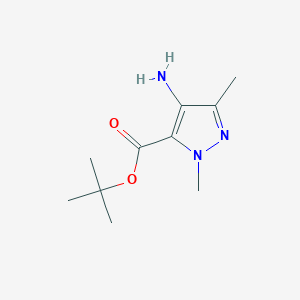

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13569628.png)
![3-[4-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13569629.png)
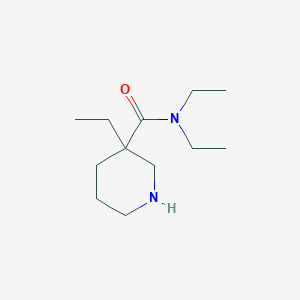
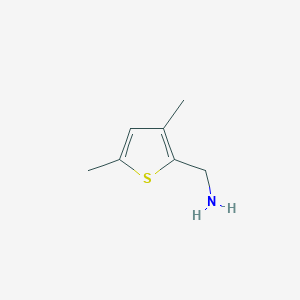


![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)


